4-[(Methylsulfamoyl)methyl]benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(methylsulfamoylmethyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c1-10-15(13,14)6-7-2-4-8(5-3-7)9(11)12/h2-5,10H,6H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPVRXIKRIMCOMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CC1=CC=C(C=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Mechanistic Insights for 4 Methylsulfamoyl Methyl Benzoic Acid and Analogues
Advanced Synthetic Methodologies
The construction of the target molecule and its analogues relies on a series of well-established yet sophisticated chemical transformations. These methods are designed to be regioselective and efficient, allowing for the precise assembly of the final product.
Directed Functionalization of Benzoic Acid Derivatives
A key challenge in the synthesis of 4-[(Methylsulfamoyl)methyl]benzoic acid is the introduction of the methylsulfamoylmethyl group at the para position of the benzoic acid ring. This is typically achieved through a multi-step process that begins with a readily available starting material, such as 4-methylbenzoic acid.
The direct introduction of a sulfonamide group onto the benzene (B151609) ring of benzoic acid can be challenging to control in terms of regioselectivity. Therefore, a more strategic approach is often employed where a reactive handle is first installed at the desired position, which then facilitates the introduction of the sulfonamide moiety. In the case of this compound, the sulfonamide is not directly attached to the aromatic ring but is connected via a methylene (B1212753) bridge. The regioselectivity is therefore dictated by the position of the methyl group on the starting benzoic acid derivative. The crucial step is the nucleophilic substitution reaction where a sulfonamide anion displaces a leaving group on the benzylic carbon.
A common strategy involves the reaction of a benzylic halide with a sulfonamide. For instance, the sodium salt of N-methylmethanesulfonamide can be reacted with a 4-(halomethyl)benzoic acid derivative. The reaction proceeds via an SN2 mechanism, where the sulfonamide nitrogen acts as the nucleophile, attacking the electrophilic benzylic carbon and displacing the halide. This ensures the regioselective formation of the C-N bond at the benzylic position.
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| Methyl 4-(bromomethyl)benzoate | N-methylmethanesulfonamide | Methyl 4-[(methylsulfamoyl)methyl]benzoate | Nucleophilic Substitution |
| 4-(Chloromethyl)benzoic acid | N-methylmethanesulfonamide | This compound | Nucleophilic Substitution |
The methylene bridge is a critical structural component of this compound. Its formation is typically achieved by first functionalizing the methyl group of a 4-methylbenzoic acid derivative to create a good leaving group. A common and effective method for this is benzylic bromination.
The synthesis of a key intermediate, methyl 4-(bromomethyl)benzoate, can be accomplished through the radical bromination of methyl 4-methylbenzoate. guidechem.com This reaction is often initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in the presence of N-bromosuccinimide (NBS) in a non-polar solvent like carbon tetrachloride. guidechem.comchemicalbook.com The reaction proceeds via a free radical chain mechanism, which is selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical.
Another approach involves the chloromethylation of benzoic acid or its derivatives using reagents like chloromethyl methyl ether (CMME) or formaldehyde (B43269) dimethyl acetal (B89532) in the presence of a Lewis acid catalyst such as zinc chloride. guidechem.com This method directly introduces a chloromethyl group, which can then be used for subsequent nucleophilic substitution with the sulfonamide.
| Starting Material | Reagents | Intermediate |
| Methyl 4-methylbenzoate | N-bromosuccinimide (NBS), AIBN | Methyl 4-(bromomethyl)benzoate |
| Benzoic acid | Chloromethyl methyl ether, ZnCl2 | 4-(Chloromethyl)benzoic acid |
Protective Group Chemistry in Multi-Step Syntheses
In the synthesis of complex organic molecules like this compound, it is often necessary to temporarily block or "protect" certain functional groups to prevent them from undergoing unwanted reactions during subsequent synthetic steps. The carboxylic acid group is particularly susceptible to reaction under various conditions, and its protection is a key consideration.
The carboxylic acid functional group is acidic and can interfere with reactions that are sensitive to acids or involve basic reagents. Therefore, it is often protected as an ester. The methyl ester is a common choice due to its relative stability and the availability of mild deprotection methods.
The Fischer esterification is a classic method for converting a carboxylic acid to an ester by reacting it with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. uomustansiriyah.edu.iq For example, 4-methylbenzoic acid can be converted to methyl 4-methylbenzoate by refluxing with methanol (B129727) and a catalytic amount of sulfuric acid. prepchem.com This protected form is stable to the conditions of subsequent reactions, such as radical bromination.
The final step in the synthesis is the removal of the protecting group to reveal the desired functional group. The choice of deprotection method is crucial and must be selective, meaning it should only cleave the protecting group without affecting other functional groups in the molecule.
For the deprotection of a methyl ester to the corresponding carboxylic acid, base-catalyzed hydrolysis (saponification) is a widely used method. The ester is treated with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification. This process effectively cleaves the ester bond to yield the carboxylate salt, which is then protonated to give the final carboxylic acid. This method is generally effective and does not affect the sulfonamide moiety.
| Protected Group | Protecting Group | Deprotection Reagents | Final Product |
| Carboxylic Acid | Methyl Ester | 1. NaOH (aq) 2. H3O+ | Carboxylic Acid |
Catalytic Approaches in Sulfamoylation Reactions
The synthesis of sulfamates, a key structural motif related to the target compound, has been significantly advanced through the development of catalytic sulfamoylation methods. These approaches offer milder conditions and improved selectivity compared to traditional methods that often rely on unstable and hazardous reagents like sulfamoyl chloride.
A prominent catalytic strategy involves the use of electron-deficient aryl sulfamates as stable, crystalline sulfamoyl group transfer reagents. organic-chemistry.orgnih.gov In this process, a simple organic base, such as N-methylimidazole (NMI), serves as the catalyst. The reaction proceeds under mild conditions and demonstrates high intrinsic selectivity, particularly for primary over secondary alcohols. organic-chemistry.orgnih.gov Mechanistic studies suggest that the reaction is initiated by the deprotonation of the aryl sulfamate (B1201201) donor by the catalyst, which then leads to the elimination of a phenol (B47542) to generate a highly reactive aza-sulfene (HNSO₂) intermediate. This intermediate is subsequently trapped by a nucleophile, such as an alcohol, to form the desired sulfamate ester. organic-chemistry.orgnih.gov
The effectiveness of the leaving group on the aryl sulfamate is crucial for the reaction's success. Highly electron-deficient phenols, such as pentachlorophenol (B1679276) and pentafluorophenol, create more activated sulfamate donors, enabling high yields at room temperature with minimal catalyst loading. organic-chemistry.org This catalytic cycle avoids the direct handling of sulfamoyl chloride and provides a scalable and safer alternative for synthesis. organic-chemistry.org
Below is a summary of representative catalytic systems used in sulfamoylation reactions relevant to the synthesis of precursors for compounds like this compound.
| Catalyst | Sulfamoylating Agent | Key Features | Typical Nucleophile |
|---|---|---|---|
| N-Methylimidazole (NMI) | Pentafluorophenyl sulfamate (PFPS) | Mild conditions, high selectivity for 1° alcohols, scalable. organic-chemistry.org | Primary Alcohols |
| N-Methylimidazole (NMI) | Pentachlorophenyl sulfamate (PCPS) | Stable crystalline donor, avoids sulfamoyl chloride. organic-chemistry.org | Alcohols, Nucleosides |
| (No Catalyst) | Hexafluoroisopropyl sulfamate (HFIPS) | Bench-stable solid reagent, clean reaction with HFIP as byproduct. organic-chemistry.org | Alcohols, Phenols, Amines |
Reductive Amination and Alkylation Processes in Related Systems
Reductive amination and direct N-alkylation of sulfonamides are cornerstone strategies for constructing the N-C bond found in this compound and its analogues. These methods offer diverse pathways for introducing the methyl group onto the sulfonamide nitrogen.
Reductive Amination: While direct reductive amination involving sulfonamides can be challenging due to their poor nucleophilicity, recent advances have provided catalytic solutions. acs.org Zirconium-based catalysts, for instance, have been shown to facilitate the reductive sulfonamidation of amides. This process leverages the oxophilicity of zirconium to activate the amide, enabling a subsequent amination step with a sulfonamide followed by reduction with a hydrosilane. acs.org This method allows for the site-selective monoalkylation of sulfonamides under mild, room-temperature conditions. acs.org Asymmetric reductive amination of sulfonamides has also been achieved using nickel catalysts in conjunction with titanium alkoxides, converting a wide range of ketones into chiral sulfonamides with high enantiomeric excess. researchgate.net
N-Alkylation of Sulfonamides: A more direct approach is the alkylation of a primary sulfonamide. Modern methods often employ "borrowing hydrogen" or "hydrogen autotransfer" catalysis, which uses alcohols as green alkylating agents, producing water as the sole byproduct. ionike.comacs.org Bench-stable manganese(I) and iron(II) pincer complexes are effective precatalysts for this transformation, allowing for the mono-N-alkylation of various aryl and alkyl sulfonamides with benzylic and primary aliphatic alcohols in excellent yields. ionike.comacs.org Another approach involves the thermal alkylation of sulfonamides with trichloroacetimidates, which can proceed without an exogenous catalyst by forming a stabilized carbocation intermediate. nih.gov
The following table compares different catalytic systems for the N-alkylation of sulfonamides.
| Method | Catalyst/Reagent | Alkylating Agent | Key Advantages |
|---|---|---|---|
| Borrowing Hydrogen | Mn(I) PNP pincer complex | Alcohols | Green (water byproduct), high atom economy, broad scope. acs.org |
| Borrowing Hydrogen | FeCl₂/K₂CO₃ | Benzylic Alcohols | Environmentally benign, high selectivity, high yields. ionike.com |
| Reductive Sulfonamidation | Cp₂ZrCl₂ | Amides/Hydrosilane | Mild conditions, site-selective, uses readily available amides. acs.org |
| Thermal Alkylation | Trichloroacetimidates | Trichloroacetimidates | Catalyst-free, proceeds via Sₙ1 pathway for stabilized carbocations. nih.gov |
Elucidation of Reaction Mechanisms
Understanding the underlying mechanisms of synthetic transformations is paramount for optimizing reaction conditions and extending their applicability. For the synthesis of sulfonamides and their precursors, mechanistic studies focus on identifying key intermediates and determining the kinetics of elementary steps.
Kinetic Studies of Key Synthetic Steps
Kinetic analysis provides quantitative data on reaction rates, allowing for the determination of reaction orders, rate-determining steps, and activation parameters. For the synthesis of sulfonamides, a key step is often the reaction between a sulfonyl chloride and an amine.
Kinetic studies can be performed using techniques like UV-Vis spectrophotometry to monitor the concentration changes of reactants or products over time. orientjchem.org By systematically varying the concentrations of each reactant, the partial order with respect to each component can be determined, revealing which species are involved in the rate-determining step. orientjchem.org For example, in sulfonyl transfer reactions, the reactivity of the sulfonyl halide is a critical factor. Competition experiments and direct rate measurements have shown that sulfonyl chlorides are significantly more reactive than sulfonyl fluorides, with rate constant ratios (kCl/kF) in the range of 10³ to 10⁵ for reactions with nitrogen nucleophiles. nih.gov This difference is attributed to the relative strengths of the sulfur-halogen bonds. nih.gov
Investigation of Transition States and Intermediates
The identification of transient intermediates and the characterization of transition states are crucial for a complete mechanistic picture. In sulfonamide synthesis, both experimental and computational methods are employed for this purpose.
A key intermediate postulated in certain catalytic sulfamoylation reactions is the highly electrophilic **aza-sulfene (HNSO₂) **. organic-chemistry.orgnih.gov Its existence is supported by mechanistic experiments where the proposed intermediate is generated and trapped by various nucleophiles, leading to products consistent with the proposed pathway. organic-chemistry.org
In other systems, such as the oxidative coupling of thiols and amines to form sulfonamides, radical intermediates and arylsulfinates have been proposed. rsc.orgthieme-connect.com Control experiments and computational tools like Density Functional Theory (DFT) are invaluable for probing these pathways. rsc.org DFT calculations can map the potential energy surface of a reaction, helping to identify the structures of transition states and intermediates and to calculate their relative energies, thereby distinguishing between plausible mechanisms.
Optimization of Reaction Conditions for Research Scale
The transition from a viable synthetic route to an efficient and reliable protocol requires systematic optimization of reaction conditions. This process involves screening various parameters to maximize yield and purity while minimizing reaction time and byproducts. A modern approach to this is the use of Quality by Design (QbD) principles, which employ statistical methods like response surface methodology (RSM) to efficiently explore the experimental space. tandfonline.com
For a typical sulfonamide synthesis from a sulfonyl chloride and an amine, key parameters to optimize include:
Solvent: The choice of solvent can dramatically affect reaction rates and solubility.
Base: The type and stoichiometry of the base are critical for scavenging the HCl byproduct. Insufficient base can stall the reaction, while excess or an overly strong base can cause decomposition of starting materials.
Temperature: Temperature affects the reaction rate, but higher temperatures can also lead to increased side reactions.
Stoichiometry: The molar ratio of reactants must be optimized to ensure complete conversion of the limiting reagent.
A study optimizing sulfonamide synthesis using LiOH·H₂O as a base systematically varied the base equivalence and temperature. tandfonline.com Through a series of experiments, the optimal conditions were identified as 0.5 equivalents of the base at 0–5°C, which afforded excellent yields in exceptionally short reaction times (1–8 minutes). tandfonline.com This systematic approach not only identifies the best conditions but also provides a predictive model for how changes will affect the outcome. tandfonline.com
The following table illustrates a hypothetical optimization study for the reaction of a sulfonyl chloride with an amine, based on common experimental designs.
| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Pyridine (2.0) | DCM | 25 | 12 | 75 |
| 2 | Et₃N (2.0) | DCM | 25 | 12 | 82 |
| 3 | LiOH·H₂O (1.5) | EtOH/H₂O | 25 | 2 | 88 |
| 4 | LiOH·H₂O (0.5) | EtOH/H₂O | 5 | 0.1 | 95 |
| 5 | LiOH·H₂O (0.5) | EtOH/H₂O | 50 | 0.1 | 85 (decomposition observed) |
Explorations in Green Chemistry Approaches for Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of sulfonamides has been a fertile ground for the application of these principles.
A primary focus has been the replacement of volatile and toxic organic solvents with more environmentally benign alternatives. Water is an ideal green solvent, and several methods have been developed for sulfonamide synthesis in aqueous media, often using a simple inorganic base like sodium carbonate or sodium bicarbonate. mdpi.comtandfonline.com These methods can offer high yields and simple, filtration-based workups, eliminating the need for solvent-intensive extractions. mdpi.com Other sustainable solvents explored include ethanol (B145695), glycerol, and deep eutectic solvents (DES). rsc.orgresearchgate.net
Another key green strategy is the avoidance of solvents altogether through mechanochemistry. rsc.org By using a ball mill, the synthesis of sulfonamides can be achieved in a one-pot, solvent-free process. This method involves the tandem oxidation-chlorination of disulfides followed by amination, using cost-effective and environmentally friendly reagents. rsc.org
Furthermore, improving atom economy is a central tenet of green chemistry. As mentioned previously, catalytic "borrowing hydrogen" methods that use alcohols to alkylate sulfonamides are highly atom-economical, as they produce only water as a byproduct. acs.org The development of catalyst-free reaction conditions, where possible, also contributes to a greener process by eliminating the need for potentially toxic and expensive metal catalysts. tandfonline.com These approaches collectively represent a significant shift towards more sustainable and efficient manufacturing of sulfonamides and related compounds. mdpi.comsci-hub.se
Chemical Reactivity and Derivatization Studies of 4 Methylsulfamoyl Methyl Benzoic Acid
Reactions of the Carboxylic Acid Functionality
The carboxylic acid group is one of the most versatile functional groups in organic synthesis, readily undergoing transformations to form a variety of derivatives.
Esterification: The conversion of the carboxylic acid group of 4-[(Methylsulfamoyl)methyl]benzoic acid to an ester can be achieved through several established methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common approach. tcu.eduyoutube.comyoutube.com To drive the equilibrium towards the product, either an excess of the alcohol reactant is used, or water is removed as it is formed. tcu.eduyoutube.com For instance, reaction with methanol (B129727) under acidic conditions would yield methyl 4-[(methylsulfamoyl)methyl]benzoate. youtube.com Modern methodologies also employ solid acid catalysts, such as titanium- or zirconium-based catalysts, which offer advantages like easier separation and reusability. mdpi.com
Amidation: The carboxylic acid can be directly condensed with primary or secondary amines to form the corresponding amides. These reactions typically require coupling agents or catalysts to activate the carboxyl group. Reagents like titanium tetrachloride (TiCl₄) and niobium(V) oxide (Nb₂O₅) have been shown to be effective catalysts for the direct amidation of benzoic acid derivatives. nih.govrsc.orgresearchgate.net The reaction of this compound with an amine, such as aniline (B41778) or a simple alkylamine, in the presence of a suitable catalyst would yield the corresponding N-substituted 4-[(methylsulfamoyl)methyl]benzamide. lookchemmall.com
| Transformation | Reagents | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Esterification | Alcohol (e.g., Methanol, Ethanol) | Conc. H₂SO₄, heat (Fischer Esterification) | Alkyl Ester | tcu.eduyoutube.com |
| Esterification | Alcohol (e.g., Methanol) | Zr/Ti Solid Acid Catalyst | Alkyl Ester | mdpi.com |
| Amidation | Amine (Primary or Secondary) | TiCl₄, Pyridine, 85 °C | N-Substituted Amide | nih.gov |
| Amidation | Amine (Alkyl or Aryl) | TiF₄ (5-10 mol%), Toluene, reflux | N-Substituted Amide | rsc.org |
| Amidation | Amine (e.g., Aniline) | Nb₂O₅, heat, solvent-free | N-Substituted Amide | researchgate.net |
Acyl Halide Formation: The hydroxyl component of the carboxylic acid can be replaced by a halogen, typically chlorine, to form a highly reactive acyl chloride. chemguide.co.uk This transformation is crucial as acyl chlorides are versatile intermediates for the synthesis of esters, amides, and anhydrides. libretexts.orglibretexts.org Standard reagents for this conversion include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), phosphorus pentachloride (PCl₅), and phosphorus trichloride (B1173362) (PCl₃). chemguide.co.uklibretexts.orgresearchgate.net The reaction of this compound with thionyl chloride, for example, would produce 4-[(methylsulfamoyl)methyl]benzoyl chloride, along with gaseous byproducts SO₂ and HCl, which simplifies purification. chemguide.co.uk
Anhydride Formation: Symmetrical or mixed anhydrides can be synthesized from the carboxylic acid. A common laboratory method involves the reaction of an acyl chloride with the sodium salt of a carboxylic acid. libretexts.org Therefore, reacting 4-[(methylsulfamoyl)methyl]benzoyl chloride with sodium 4-[(methylsulfamoyl)methyl]benzoate would yield the corresponding symmetric anhydride. Alternatively, aromatic carboxylic anhydrides can be used as dehydrating condensation reagents to facilitate other reactions, such as esterification. tcichemicals.com
Transformations of the Sulfamoyl Group
The N-methylsulfonamide group (-SO₂NHCH₃) also presents opportunities for derivatization, primarily at the sulfonamide nitrogen.
The hydrogen atom on the sulfonamide nitrogen is acidic and can be removed by a suitable base. The resulting anion is a potent nucleophile that can react with various electrophiles.
N-Alkylation: The sulfonamide can be alkylated by treatment with a base followed by an alkylating agent, such as an alkyl halide. nih.gov This process modifies the structure and can influence the compound's biological and physical properties. Various catalytic systems, including those based on manganese, have been developed for the N-alkylation of sulfonamides using alcohols as the alkylating agents. organic-chemistry.org Another method involves the thermal alkylation of sulfonamides with trichloroacetimidates, which proceeds without the need for an external catalyst. nih.gov
N-Acylation: Similarly, the sulfonamide nitrogen can be acylated. Research has shown that N-acylsulfonamides can be prepared in high yields by reacting the sulfonamide with an N-acylbenzotriazole in the presence of a strong base like sodium hydride (NaH). researchgate.net This method is advantageous as N-acylbenzotriazoles are readily available and can be used in cases where the corresponding acyl chlorides are difficult to prepare or handle. researchgate.net
| Transformation | Reagents | Conditions | Product Type | Reference |
|---|---|---|---|---|
| N-Alkylation | Alkylating Agent (e.g., Benzyl Chloride), CaH₂ | DMF, 50-55 °C | N-Alkyl, N-Methyl Sulfonamide | nih.gov |
| N-Alkylation | Trichloroacetimidate | Toluene, reflux | N-Alkyl, N-Methyl Sulfonamide | nih.gov |
| N-Acylation | N-Acylbenzotriazole, NaH | Dry THF | N-Acyl, N-Methyl Sulfonamide | researchgate.net |
The sulfonyl group (-SO₂-) is generally very stable and resistant to chemical reduction. Cleavage of the C-S or S-N bond requires harsh reaction conditions. Reductive cleavage of sulfonamides can sometimes be achieved using powerful reducing agents like sodium in liquid ammonia (B1221849) or samarium(II) iodide. However, these conditions are often not compatible with other functional groups present in the molecule, such as the carboxylic acid. Therefore, selective modification or reduction of the sulfonyl moiety in this compound without affecting the other parts of the molecule would be a significant synthetic challenge.
Reactivity of the Aromatic Nucleus
The benzene (B151609) ring of this compound is substituted with two groups that influence its reactivity towards electrophilic aromatic substitution. The carboxylic acid group (-COOH) is a deactivating and meta-directing group. The (methylsulfamoyl)methyl group (-CH₂SO₂NHCH₃) is also deactivating due to the strong electron-withdrawing inductive effect of the sulfonyl group. However, because the sulfonyl group is separated from the ring by a methylene (B1212753) (-CH₂) spacer, it does not participate in resonance with the ring. The substituent as a whole (-CH₂R) is typically considered ortho, para-directing.
Electrophilic and Nucleophilic Aromatic Substitutions
Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.comdoubtnut.com The rate and regioselectivity (the position of substitution) of these reactions are heavily influenced by the electronic properties of the substituents already present on the ring. pressbooks.publibretexts.org
In the case of this compound, the two substituents exert opposing directing effects but collaboratively deactivate the ring towards electrophilic attack.
Carboxylic Acid Group (-COOH): The carboxyl group is a strong electron-withdrawing group due to the electronegativity of its oxygen atoms and its resonance capabilities, which pull electron density from the phenyl ring. quora.com This reduction in electron density makes the ring less nucleophilic and therefore less reactive towards electrophiles, classifying it as a deactivating group . doubtnut.comvedantu.com Through resonance, it withdraws electron density most significantly from the ortho and para positions, leaving the meta positions as the least deactivated sites for electrophilic attack. Consequently, the carboxylic acid group is a meta-director . quora.comleah4sci.com
Given that both substituents deactivate the ring, harsh reaction conditions would be required to achieve electrophilic aromatic substitution. The directing effects are competitive. The carboxylic acid directs incoming electrophiles to position 3 (and 5), while the methylsulfamoylmethyl group directs to position 2 (and 6). The ultimate product distribution would depend on the specific reaction conditions and the nature of the electrophile.
Table 1: Summary of Substituent Effects on EAS for this compound
| Substituent | Effect on Reactivity | Directing Influence | Position of Substitution |
|---|---|---|---|
| -COOH (Carboxylic Acid) | Strongly Deactivating | Meta | 3 and 5 |
| -CH₂SO₂NHCH₃ (Methylsulfamoylmethyl) | Deactivating | Ortho, Para | 2 and 6 |
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) involves the displacement of a leaving group on an aromatic ring by a nucleophile. masterorganicchemistry.com This reaction is the opposite of EAS and is facilitated by the presence of strong electron-withdrawing groups, particularly when they are positioned ortho or para to a good leaving group (like a halogen). masterorganicchemistry.comphiladelphia.edu.jo These groups stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. youtube.com
This compound itself is not suitably configured for SNAr because it lacks a leaving group on the aromatic ring. For a derivative to undergo SNAr, a halogen would need to be introduced onto the ring, and the reaction would be most favorable if the electron-withdrawing substituents (-COOH and -CH₂SO₂NHCH₃) were ortho or para to this halogen. philadelphia.edu.jo Without such a leaving group, the compound is unreactive toward nucleophilic aromatic substitution under typical conditions.
Functional Group Interconversions on the Phenyl Ring
Functional group interconversions are transformations of one functional group into another, a cornerstone of synthetic organic chemistry. mit.eduresearchgate.net For this compound, the most reactive site for such transformations is the carboxylic acid group. It can be readily converted into a variety of other functional groups, including esters, amides, and acid chlorides. researchgate.net
Esterification: The conversion of a carboxylic acid to an ester is a common and useful transformation. libretexts.org The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a standard method. libretexts.org For more sensitive substrates or less reactive alcohols, the carboxylic acid can first be activated.
Amide Formation: Amides can be synthesized directly from carboxylic acids and amines. acs.orgresearchgate.net However, this reaction often requires high temperatures to drive off the water formed. researchgate.net More commonly, the carboxylic acid is first activated to facilitate the reaction under milder conditions. This can be achieved by converting the acid to a more reactive derivative, such as an acid chloride, or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). researchgate.netresearchgate.net
Acid Chloride Synthesis: Carboxylic acids can be converted to highly reactive acid chlorides by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgresearchgate.net The resulting acid chloride is a versatile intermediate that can readily react with various nucleophiles to form esters, amides, and other derivatives. libretexts.org
Table 2: Key Functional Group Interconversions of the Carboxylic Acid Moiety
| Target Functional Group | Reaction Type | Typical Reagents | Product |
|---|---|---|---|
| Ester | Fischer Esterification | Alcohol (R'-OH), H₂SO₄ (catalyst) | 4-[(Methylsulfamoyl)methyl]benzoate ester |
| Amide | Amidation (via coupling) | Amine (R'-NH₂), DCC or other coupling agent | N-Substituted 4-[(Methylsulfamoyl)methyl]benzamide |
| Acid Chloride | Acyl Chloride Formation | Thionyl chloride (SOCl₂) | 4-[(Methylsulfamoyl)methyl]benzoyl chloride |
Rational Design of Derivatives for Specific Chemical Properties
The rational design of derivatives involves the strategic modification of a lead compound to enhance desired properties, such as biological activity, selectivity, or physicochemical characteristics. nih.gov Sulfonamide-containing benzoic acids are a well-established scaffold in medicinal chemistry. nih.gov Research on structurally related sulfonamidobenzoic acids provides a clear blueprint for how this compound could be derivatized.
A notable example is the design of 4-substituted sulfonamidobenzoic acid derivatives as inhibitors of Coxsackievirus B3, a human enterovirus. mdpi.com In this research, scientists started with a lead compound, 4-(4-(1,3-dioxoisoindolin-2-yl)phenylsulfonamido)benzoic acid, and synthesized a series of new analogues by modifying both the sulfonamide and benzoic acid portions of the molecule. mdpi.com
The key strategies included:
Variation of the Sulfonamide Substituent: The phthalimide (B116566) group on the distal nitrogen of the sulfonamide was replaced with other cyclic imides, such as succinimide (B58015) and related structures. These changes were designed to probe the size and shape of the binding pocket on the viral capsid. mdpi.com
Through this rational design process, researchers identified two new compounds with improved antiviral activity compared to the original lead compound. mdpi.com Thermostability assays confirmed that these derivatives, like the parent compound, function as "capsid binders," meaning they stabilize the viral protein shell to prevent it from releasing its genetic material. mdpi.com This work exemplifies how systematic derivatization of the sulfonamidobenzoic acid core can lead to compounds with enhanced and specific biological properties.
Table 3: Examples of Rationally Designed Sulfonamidobenzoic Acid Derivatives and Their Activity
| Compound Name/Structure | Key Modification | Biological Target | Observed Activity (IC₅₀) |
|---|---|---|---|
| 4-(4-(1,3-Dioxoisoindolin-2-yl)phenylsulfonamido)benzoic acid (Reference) | Reference compound with phthalimide group | Coxsackievirus B3 | 5.54 µM mdpi.com |
| 4-(4-(2,5-Dioxopyrrolidin-1-yl)phenylsulfonamido)benzoic acid | Phthalimide replaced with succinimide | Coxsackievirus B3 | 4.22 µM mdpi.com |
| Ethyl 4-(4-(1,3-dioxoisoindolin-2-yl)phenylsulfonamido)benzoate | Carboxylic acid converted to ethyl ester | Coxsackievirus B3 | Inactive mdpi.com |
| 4-(4-(1,3-Dioxoisoindolin-2-yl)phenylsulfonamido)benzamide | Carboxylic acid converted to primary amide | Coxsackievirus B3 | 4.29 µM mdpi.com |
Data from a study on related sulfonamidobenzoic acid derivatives illustrates the principles of rational design. mdpi.com
Advanced Spectroscopic and Structural Characterization of 4 Methylsulfamoyl Methyl Benzoic Acid
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
This section would ideally present and interpret the NMR spectra of the compound.
Vibrational Spectroscopy
This section would focus on the infrared absorption characteristics of the molecule.
Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Group IdentificationThe FT-IR spectrum would display absorption bands corresponding to the vibrational frequencies of the various functional groups present in 4-[(Methylsulfamoyl)methyl]benzoic acid. Key vibrational modes would include the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the S=O stretches of the sulfonamide, and the N-H stretch of the sulfamoyl group, as well as vibrations associated with the aromatic ring.
The absence of specific spectral data for this compound in the public domain underscores the vastness of chemical space and the ongoing need for fundamental characterization of novel compounds. While spectroscopic data exists for related structures, such as 4-methylbenzoic acid and other benzoic acid derivatives, it is scientifically inappropriate to extrapolate this data to the target compound due to the significant influence of the methylsulfamoylmethyl substituent on the electronic environment and, consequently, the spectral properties.
Therefore, the detailed spectroscopic and structural characterization of this compound represents an open area for chemical research. The synthesis and subsequent comprehensive analysis of this compound would be a valuable contribution to the field, providing the necessary data to complete the in-depth examination that was intended here.
Raman Spectroscopy for Molecular Fingerprinting and Conformational Analysis
Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule, serving as a unique molecular fingerprint. For this compound, the Raman spectrum is expected to be dominated by contributions from the p-substituted benzene (B151609) ring, the carboxylic acid group, and the methylsulfamoyl moiety.
The vibrational modes of the benzene ring are well-characterized. Key Raman bands anticipated for the 1,4-disubstituted benzene ring in this compound include the ring breathing mode, typically observed around 800-850 cm⁻¹, and various C-H and C-C stretching and bending vibrations. The in-plane C-H bending vibrations are expected in the 1000–1300 cm⁻¹ region, while the aromatic C-H stretching vibrations generally appear between 3000 and 3100 cm⁻¹.
The carboxylic acid group will also exhibit characteristic Raman signals. The C=O stretching vibration is expected to be a strong band in the region of 1650-1700 cm⁻¹. The O-H stretching of the carboxylic acid is often a broad band and may be difficult to observe in Raman spectra, but the C-O stretching and O-H in-plane bending are expected in the 1200-1450 cm⁻¹ range.
The methylsulfamoyl group, -SO₂NH(CH₃), will contribute its own set of characteristic vibrations. The symmetric and asymmetric stretching vibrations of the SO₂ group are anticipated to appear in the regions of 1150-1180 cm⁻¹ and 1320-1370 cm⁻¹, respectively. The S-N stretching vibration is typically found in the 830-930 cm⁻¹ range. The vibrations of the methyl group attached to the nitrogen will also be present, including C-H stretching and bending modes.
Conformational analysis of this compound can be aided by Raman spectroscopy by observing shifts in vibrational frequencies or the appearance of new bands that are dependent on the rotational isomers (conformers) present. The flexibility of the methylene (B1212753) bridge and the methylsulfamoyl group may allow for different spatial arrangements of these groups relative to the benzene ring.
Interactive Table: Expected Raman Vibrational Modes for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
| Aromatic C-H Stretch | 3000-3100 | Benzene Ring |
| Methyl C-H Stretch | 2850-3000 | -CH₃ |
| Methylene C-H Stretch | 2850-2960 | -CH₂- |
| Carboxylic Acid O-H Stretch | 2500-3300 (broad) | -COOH |
| Carbonyl C=O Stretch | 1650-1700 | -COOH |
| Aromatic C=C Stretch | 1580-1610, 1450-1520 | Benzene Ring |
| SO₂ Asymmetric Stretch | 1320-1370 | -SO₂NH(CH₃) |
| Carboxylic Acid C-O Stretch/O-H Bend | 1200-1450 | -COOH |
| SO₂ Symmetric Stretch | 1150-1180 | -SO₂NH(CH₃) |
| S-N Stretch | 830-930 | -SO₂NH(CH₃) |
| Ring Breathing | 800-850 | Benzene Ring |
Theoretical Vibrational Analysis and Potential Energy Distribution (PED) Studies
To complement the experimental Raman data and to provide a more detailed assignment of the vibrational modes, theoretical calculations using methods such as Density Functional Theory (DFT) are invaluable. scirp.org For a molecule like this compound, DFT calculations can predict the optimized geometry and the harmonic vibrational frequencies.
A Potential Energy Distribution (PED) analysis is then typically performed on the calculated frequencies. PED analysis provides a quantitative description of the contribution of each internal coordinate (such as bond stretching, angle bending, and torsions) to a particular normal mode of vibration. This allows for a precise and unambiguous assignment of the observed Raman and infrared bands.
For this compound, a PED analysis would be expected to confirm the assignments mentioned in the Raman spectroscopy section. For example, it would likely show that the bands in the 3000-3100 cm⁻¹ region are almost pure aromatic C-H stretching modes. The bands corresponding to the SO₂ stretches are also expected to be relatively pure modes. However, other vibrations, particularly in the fingerprint region (below 1500 cm⁻¹), are likely to be mixtures of several internal motions. For instance, the C-C stretching of the ring can be coupled with C-H in-plane bending modes. rasayanjournal.co.in A PED analysis would be crucial in disentangling these complex vibrational couplings.
Interactive Table: Illustrative PED Contributions for Key Vibrational Modes
| Calculated Frequency (cm⁻¹) | Vibrational Assignment | Major PED Contributions |
| ~3050 | Aromatic C-H Stretch | ν(C-H) aromatic (>90%) |
| ~2950 | Methyl C-H Asymmetric Stretch | νas(C-H) methyl (>85%) |
| ~1680 | Carbonyl C=O Stretch | ν(C=O) (>80%) |
| ~1600 | Aromatic C=C Stretch | ν(C=C) aromatic (~60%) + δ(C-C-C) (~20%) |
| ~1350 | SO₂ Asymmetric Stretch | νas(SO₂) (>80%) |
| ~1170 | SO₂ Symmetric Stretch | νs(SO₂) (>85%) |
| ~880 | S-N Stretch | ν(S-N) (~50%) + ν(C-S) (~20%) |
| ~830 | Ring Breathing | Ring breathing (~70%) + ν(C-C) (~15%) |
Note: The PED contributions are illustrative and would require specific DFT calculations for precise values.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Electronic Absorption Transitions and Chromophore Identification
The UV-Vis absorption spectrum of this compound is expected to be characterized by electronic transitions within the benzoic acid chromophore. The benzene ring and the carboxylic acid group constitute the primary chromophoric system. Benzoic acid itself typically displays two main absorption bands in its UV spectrum. nist.gov
The more intense band, often referred to as the E2-band (or primary band), is found at shorter wavelengths, typically around 230 nm. This band arises from a π → π* transition within the benzene ring, which is strongly allowed. The second, less intense band, known as the B-band (or secondary band), appears at longer wavelengths, usually around 270-280 nm. This band is also due to a π → π* transition but is symmetry-forbidden, resulting in a lower molar absorptivity.
In this compound, the -(CH₂SO₂NHCH₃) substituent at the para position will act as an auxochrome. An auxochrome is a group that, when attached to a chromophore, modifies the wavelength and intensity of the absorption. The methylsulfamoylmethyl group is generally considered to be weakly electron-withdrawing or -donating and is not in direct conjugation with the benzene ring due to the insulating methylene (-CH₂-) bridge. Therefore, it is expected to cause only a small shift (likely a slight bathochromic or red shift) in the absorption maxima of the benzoic acid chromophore. The primary chromophore remains the benzoic acid moiety.
Solvent Effects on Electronic Spectra
The position and intensity of UV-Vis absorption bands can be influenced by the polarity of the solvent. youtube.com These solvent-induced shifts, known as solvatochromism, can provide information about the nature of the electronic transitions and the change in dipole moment of the molecule upon excitation.
For π → π* transitions, an increase in solvent polarity generally leads to a small bathochromic (red) shift. This is because the excited state is typically more polar than the ground state and is therefore stabilized to a greater extent by polar solvents. In the case of this compound, changing from a nonpolar solvent like hexane (B92381) to a polar solvent like ethanol (B145695) or water would be expected to cause a slight red shift in both the E2 and B-bands.
Hydrogen bonding can also play a significant role, especially for the carboxylic acid group. In protic solvents, hydrogen bonding to the carbonyl oxygen and the hydroxyl group can affect the energies of the ground and excited states, leading to shifts in the absorption maxima. For sulfonamides, it has been observed that the UV absorption pattern can be influenced by the pH of the medium due to the ionization of the sulfonamide group. pharmahealthsciences.net A similar pH-dependent effect could be anticipated for the carboxylic acid group in this compound.
Interactive Table: Expected UV-Vis Absorption Maxima in Different Solvents
| Solvent | Polarity | Expected λmax (E2-band) (nm) | Expected λmax (B-band) (nm) |
| Hexane | Nonpolar | ~230 | ~272 |
| Dichloromethane | Polar aprotic | ~232 | ~274 |
| Ethanol | Polar protic | ~234 | ~275 |
| Water | Polar protic | ~235 | ~276 |
Note: These are estimated values based on the behavior of similar aromatic carboxylic acids.
Mass Spectrometry Techniques
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) is a fundamental technique for determining the elemental composition of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For this compound (molecular formula C₉H₁₁NO₄S), the theoretical exact mass of the neutral molecule is 229.0409. In HRMS, the compound is typically ionized, for example by electrospray ionization (ESI), to form a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻.
The exact mass of the protonated molecule [C₉H₁₂NO₄S]⁺ would be 230.0487, and for the deprotonated molecule [C₉H₁₀NO₄S]⁻, it would be 228.0331. An HRMS instrument can measure these masses with an accuracy of a few parts per million (ppm), which allows for the unambiguous determination of the elemental formula, distinguishing it from other compounds with the same nominal mass.
In addition to determining the molecular formula of the parent ion, HRMS is also used to determine the exact masses of fragment ions produced in tandem mass spectrometry (MS/MS) experiments. This provides valuable information for elucidating the structure of the molecule by identifying the elemental composition of its fragments. For this compound, characteristic fragmentation would involve cleavage of the bonds in the methylsulfamoylmethyl side chain and fragmentation of the benzoic acid moiety. libretexts.org Common losses would include the loss of the methylsulfamoyl group, the carboxylic acid group, and parts of the side chain.
Interactive Table: Theoretical Exact Masses for HRMS Analysis
| Ion Species | Molecular Formula | Theoretical Exact Mass (m/z) |
| [M] | C₉H₁₁NO₄S | 229.0409 |
| [M+H]⁺ | C₉H₁₂NO₄S⁺ | 230.0487 |
| [M-H]⁻ | C₉H₁₀NO₄S⁻ | 228.0331 |
| [M+Na]⁺ | C₉H₁₁NNaO₄S⁺ | 252.0306 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
No published MS/MS spectra or fragmentation pathway studies for this compound were found.
Advanced Ionization Techniques (e.g., ESI, APCI)
No literature detailing the analysis of this specific compound using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) was identified.
X-ray Crystallography for Precise Molecular and Supramolecular Architecture
No crystallographic data, such as a CIF file or a solved crystal structure, has been deposited in public databases for this compound.
Without this foundational data, any attempt to write the requested article would be speculative and would not meet the required standards of accuracy and detail.
Computational and Theoretical Chemistry Studies of 4 Methylsulfamoyl Methyl Benzoic Acid
Electronic Structure Analysis
Analysis of the electronic structure provides deep insights into a molecule's reactivity, stability, and intermolecular interactions. Key tools for this analysis include Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MEP) mapping.
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, which acts as an electron donor, and the LUMO, which acts as an electron acceptor, are the primary orbitals involved in chemical reactions. irjweb.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for describing molecular reactivity and stability. irjweb.com
A large energy gap implies high kinetic stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. actascientific.com
A small energy gap suggests that the molecule is more reactive, more polarizable, and more readily undergoes electronic transitions. nih.gov
From the energies of the HOMO (EHOMO) and LUMO (ELUMO), several chemical reactivity descriptors can be calculated, such as chemical hardness (η), chemical potential (µ), and the global electrophilicity index (ω). nih.govactascientific.com These indices provide quantitative measures of a molecule's stability and reactivity. For instance, chemical hardness (η = (ELUMO - EHOMO)/2) measures the resistance to change in the electron distribution. actascientific.com
The table below presents representative HOMO-LUMO energy gaps and related reactivity descriptors calculated for analogous benzoic acid compounds, illustrating the typical range of these values.
| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
| 4-(carboxyamino)-benzoic acid | B3LYP/6-311G | -6.82 | -1.82 | 5.00 | actascientific.com |
| A triazole-benzoic acid derivative | DFT/B3LYP/6-31G(d,p) | -6.88 | -1.97 | 4.91 | researchgate.net |
| A hydrazinecarbodithioate derivative | B3LYP/6-31G+(d,p) | -3.07 | -0.76 | 2.31 | nih.gov |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. semanticscholar.org The MEP map is plotted on the molecule's electron density surface, with different colors representing different values of the electrostatic potential.
Red regions indicate negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These areas are typically found around electronegative atoms like oxygen or nitrogen. semanticscholar.org
Blue regions indicate positive electrostatic potential, which are electron-deficient and represent sites for nucleophilic attack. These are often located around hydrogen atoms, particularly those attached to electronegative atoms (e.g., in a carboxylic acid group). semanticscholar.org
Green regions represent areas of neutral or near-zero potential.
For 4-[(Methylsulfamoyl)methyl]benzoic acid, the MEP surface would be expected to show significant negative potential (red) around the oxygen atoms of the carboxylic acid and sulfamoyl groups. Conversely, the hydrogen atom of the carboxylic acid group would be a site of strong positive potential (blue), highlighting its acidic nature. semanticscholar.org This analysis helps to understand intermolecular interactions, such as hydrogen bonding, which are crucial for the compound's crystal structure and interactions with biological targets.
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Hybridization
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge delocalization, hyperconjugative interactions, and the nature of chemical bonds within a molecule. It provides a chemically intuitive picture of bonding by transforming the calculated wave function into localized orbitals that correspond to Lewis structures.
In a molecule like this compound, NBO analysis would be instrumental in quantifying the stability arising from electron delocalization between occupied (donor) and unoccupied (acceptor) orbitals. For instance, in studies of other benzoic acid derivatives, NBO analysis has revealed significant stabilization energies from the interaction of lone pair orbitals of oxygen atoms with the antibonding orbitals of adjacent bonds. researchgate.net
Hybridization:
NBO analysis provides a detailed description of the hybridization of atomic orbitals contributing to chemical bonds. For the carboxyl group in this compound, the carbon atom is expected to exhibit sp² hybridization, forming σ-bonds with the two oxygen atoms and the adjacent carbon of the benzene (B151609) ring. The remaining p-orbital would participate in the π-system of the carboxyl group. The oxygen atoms would have a hybridization intermediate between sp² and sp³, reflecting their involvement in both σ-bonding and the presence of lone pairs.
Intermolecular Interactions:
NBO analysis can also elucidate the nature and strength of intermolecular interactions, such as hydrogen bonding. For this compound in a condensed phase or in the presence of other molecules, NBO would be used to analyze the interactions between the hydrogen of the carboxylic acid group and a lone pair on an oxygen or nitrogen atom of a neighboring molecule. This analysis provides quantitative information on the stabilization energy associated with these hydrogen bonds. Studies on similar compounds, like 4-methylbenzylammonium nitrate, have utilized NBO analysis to detail the donor-acceptor interactions present. nih.gov
An illustrative NBO analysis for a substituted benzoic acid might reveal the following types of interactions:
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Type of Interaction |
| LP(1) O(carboxyl) | σ(C(carboxyl)-C(ring)) | ~5-10 | Hyperconjugation |
| LP(2) O(carboxyl) | π(C=O) | ~20-40 | Resonance |
| σ(C-H) | σ*(C-C) | ~1-5 | Hyperconjugation |
Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from an NBO analysis.
Electron Localization Function (ELF) and Reduced Density Gradient (RDG) for Chemical Bonding
Electron Localization Function (ELF):
The Electron Localization Function (ELF) is a method used to visualize the regions of electron localization in a molecule, providing a clear picture of chemical bonds and lone pairs. wikipedia.org ELF values range from 0 to 1, where a value close to 1 indicates a high degree of electron localization, characteristic of covalent bonds and lone pairs.
For this compound, an ELF analysis would be expected to show high localization in the regions of the C-C and C-H bonds of the benzene ring, the C=O and C-O bonds of the carboxyl group, and the S=O and S-N bonds of the sulfamoyl group. Regions corresponding to the lone pairs on the oxygen and nitrogen atoms would also exhibit high ELF values. This topological analysis of the electron density provides a faithful representation of the molecule's Lewis structure. nih.gov
Reduced Density Gradient (RDG):
The Reduced Density Gradient (RDG) is a computational tool used to identify and visualize non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. researchgate.net The RDG is a function of the electron density and its gradient. Plotting the RDG against the electron density allows for the characterization of different types of interactions.
In the context of this compound dimers or its interaction with other molecules, RDG analysis would reveal the specific regions and nature of non-covalent interactions. For instance, a study on 4-vinyl benzoic acid utilized RDG maps to visualize a wide range of non-covalent interactions. researchgate.net Typically, RDG plots would show:
Strong attractive interactions (hydrogen bonds): Characterized by large, negative values of the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix.
Weak attractive interactions (van der Waals): Indicated by values close to zero.
Strong repulsive interactions (steric clashes): Shown by large, positive values.
These analyses provide a comprehensive understanding of the chemical bonding and intermolecular forces that govern the behavior of the molecule.
Spectroscopic Property Prediction and Validation with Experimental Data
Computational chemistry provides powerful tools for predicting spectroscopic properties, which can be compared with experimental data to validate both the computational model and the experimental assignments.
Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with Density Functional Theory (DFT). nih.gov These calculations can predict the ¹H and ¹³C NMR spectra of a molecule.
For this compound, computational prediction of NMR spectra would provide valuable information for structural elucidation. A comparison of calculated and experimental chemical shifts for a similar compound, 4-butyl benzoic acid, has shown good agreement, aiding in the assignment of the observed signals. nih.gov Discrepancies between calculated and experimental shifts can sometimes be observed, and computational studies can help to understand the origins of these anomalies. nih.gov
A hypothetical comparison of experimental and calculated ¹³C NMR chemical shifts for this compound might look as follows:
| Atom | Experimental δ (ppm) | Calculated δ (ppm) |
| C (carboxyl) | ~170 | ~172 |
| C (ipso-carboxyl) | ~130 | ~131 |
| C (aromatic) | ~128-135 | ~129-136 |
| C (methylene) | ~50 | ~51 |
| C (methyl) | ~30 | ~31 |
Note: This table is illustrative and based on typical chemical shifts for similar functional groups.
The simulation of infrared (IR) and Raman spectra is a common application of computational chemistry, typically performed using DFT calculations. These calculations yield the vibrational frequencies and intensities of the normal modes of a molecule. The calculated frequencies are often scaled to account for anharmonicity and the approximate nature of the theoretical methods.
For this compound, a computational vibrational analysis would allow for the assignment of the various peaks in the experimental IR and Raman spectra to specific molecular motions. For example, the characteristic stretching frequencies of the C=O, O-H, S=O, and N-H bonds could be precisely identified. Studies on other benzoic acid derivatives, such as 4-butyl benzoic acid and 4-methyl-3-nitrobenzoic acid, have demonstrated the utility of DFT calculations in interpreting their vibrational spectra. nih.govscirp.org
Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting UV-Vis absorption spectra and investigating the nature of electronic excited states. mdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption bands in the UV-Vis spectrum.
A TD-DFT calculation for this compound would predict the wavelength of maximum absorption (λmax) and the oscillator strength of the electronic transitions. This would help in understanding the electronic structure of the molecule and the nature of the transitions (e.g., π→π* or n→π*). Research on other benzoic acid derivatives has shown that TD-DFT can provide results that are in good agreement with experimental UV-Vis spectra. researchgate.net The analysis of the molecular orbitals involved in these transitions provides insights into the charge transfer characteristics of the molecule upon photoexcitation.
Reaction Mechanism Elucidation through Computational Reaction Pathways
Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface of a reaction. This involves locating transition states and calculating activation energies for different possible reaction pathways.
Studies on Non-Linear Optical (NLO) Properties
Extensive searches of scientific literature and chemical databases have revealed a notable absence of specific computational and theoretical studies focused on the non-linear optical (NLO) properties of this compound. While research into the NLO properties of related chemical classes, such as sulfonamide and benzoic acid derivatives, is an active area of investigation, dedicated studies on this particular compound have not been identified.
Organic molecules with specific structural features, such as the presence of electron-donating and electron-accepting groups connected by a π-conjugated system, are often investigated for their potential NLO properties. rsc.org These properties are of interest for applications in optoelectronics, including optical data storage and signal processing. researchgate.net Computational methods, particularly Density Functional Theory (DFT), are frequently employed to predict and analyze the NLO response of molecules. researchgate.netresearchgate.net Key parameters calculated in these theoretical studies include the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β), which is a measure of the second-order NLO response. researchgate.net A larger hyperpolarizability value generally indicates a stronger NLO response. researchgate.net
While general studies on sulfonamides and benzoic acid derivatives exist, the specific arrangement of the methylsulfamoyl and benzoic acid moieties in this compound has not been the subject of a detailed theoretical NLO investigation according to available data. Therefore, no data tables or detailed research findings on its NLO properties can be presented. Further computational studies would be necessary to elucidate the potential NLO characteristics of this compound.
Advanced Analytical Method Development for 4 Methylsulfamoyl Methyl Benzoic Acid
Chromatographic Separation Techniques
Chromatography is the cornerstone of analytical chemistry for separating and analyzing complex mixtures. For a polar, acidic compound like 4-[(Methylsulfamoyl)methyl]benzoic acid, several specialized techniques are employed.
High-Performance Liquid Chromatography (HPLC) for Purity Profiling and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for assessing the purity and determining the concentration of this compound. Reversed-phase HPLC, where the stationary phase is nonpolar (like C18) and the mobile phase is polar, is typically the method of choice.
The acidic nature of the benzoic acid group and the polar sulfamoyl group dictate the chromatographic conditions. To achieve good peak shape and retention, the mobile phase is usually a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, often acidified with formic acid or phosphoric acid to suppress the ionization of the carboxylic acid group. sielc.com This ensures that the analyte is in a less polar, protonated form, leading to more consistent interaction with the C18 stationary phase. Detection is commonly performed using a UV detector, as the benzene (B151609) ring in the molecule is a strong chromophore.
Research Findings: Method development for similar benzoic acid derivatives often focuses on optimizing mobile phase composition, pH, and column temperature to achieve baseline separation from potential impurities and degradation products. ust.eduusda.gov For quantitative analysis, a calibration curve is constructed by analyzing a series of standards of known concentrations to ensure linearity and accuracy. ust.edu The method must be validated according to ICH guidelines to demonstrate its specificity, precision, and robustness. ijsr.net
Table 1: Typical HPLC Parameters for Analysis of this compound
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | Isocratic or Gradient elution depending on sample complexity |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30-40 °C |
| Detection | UV at 230-240 nm |
| Injection Volume | 10-20 µL |
Gas Chromatography (GC) for Volatile Derivatives and Impurity Detection
Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible. The compound's high polarity and low volatility, due to the carboxylic acid and sulfamoyl groups, can lead to poor peak shape, thermal degradation in the hot injector, and strong adsorption to the stationary phase. researchgate.net
To overcome these limitations, derivatization is required to convert the polar functional groups into more volatile and thermally stable ones. A common approach for carboxylic acids is esterification, for instance, reacting the compound with methanol (B129727) in the presence of an acid catalyst to form its methyl ester. researchgate.net Another effective method is silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the acidic proton into a trimethylsilyl (B98337) (TMS) group. nih.gov Once derivatized, the compound can be readily analyzed on a standard nonpolar or mid-polar capillary column (e.g., DB-5 or HP-5).
Research Findings: GC methods are particularly useful for detecting volatile or semi-volatile impurities that may be present from the synthesis process. The choice of derivatization agent and reaction conditions is critical to ensure complete and reproducible conversion. researchgate.netnih.gov Flame Ionization Detection (FID) is often used for quantification due to its wide linear range and general response to organic compounds.
Table 2: GC Parameters for Derivatized this compound
| Parameter | Condition |
|---|---|
| Derivatization Agent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or Methanolic HCl |
| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 250-280 °C |
| Oven Program | Temperature gradient (e.g., 100 °C hold for 2 min, ramp to 280 °C) |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
Supercritical Fluid Chromatography (SFC) for Challenging Separations
Supercritical Fluid Chromatography (SFC) is an alternative separation technique that uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. SFC can be advantageous for analyzing polar compounds that are challenging for both GC and HPLC. The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher efficiency compared to HPLC.
For polar analytes like this compound, a polar organic co-solvent (modifier), such as methanol, is added to the CO2 to increase the mobile phase's solvating power and reduce analyte interaction with active sites on the stationary phase. lcms.cz Polar stationary phases, such as those with diol or ethylpyridine functionalities, are often employed.
Research Findings: SFC is particularly effective for chiral separations and for analyzing compounds across a wide range of polarities. lcms.cz The technique is considered a "green" alternative to HPLC as it significantly reduces the consumption of organic solvents. Method development in SFC involves optimizing the type and percentage of the modifier, as well as the pressure and temperature, which control the density and solvent strength of the supercritical fluid mobile phase. lcms.cz
Table 3: Illustrative SFC Method Parameters
| Parameter | Condition |
|---|---|
| Column | Diol or 2-Ethylpyridine (e.g., 150 mm x 4.6 mm, 3 µm) |
| Mobile Phase | Supercritical CO2 with Methanol modifier (containing an additive like formic acid) |
| Gradient | 5% to 40% Methanol over 10 minutes |
| Flow Rate | 2-4 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 40 °C |
| Detection | UV or Evaporative Light Scattering Detector (ELSD) |
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which couple a separation method with a powerful detection technique like mass spectrometry, provide an unparalleled level of sensitivity and specificity.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixtures
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with a tandem mass spectrometer (MS/MS), is the gold standard for detecting and quantifying trace levels of compounds in complex matrices. rsc.org The technique combines the superior separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometry. nih.gov
For this compound, a reversed-phase LC separation is typically followed by detection using an electrospray ionization (ESI) source, which is well-suited for polar and ionizable molecules. Given the acidic nature of the compound, ESI is most effective in negative ion mode, where it detects the deprotonated molecule [M-H]⁻. Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity by monitoring a specific fragmentation transition from the parent ion to a characteristic product ion. This allows for accurate quantification even in the presence of co-eluting matrix components. ijsr.net
Research Findings: LC-MS/MS methods have been successfully developed for quantifying similar benzoic acid derivatives at very low levels, such as for genotoxic impurity analysis. ijsr.net The key to method development is the careful selection of the precursor and product ions and the optimization of MS parameters like collision energy to maximize signal intensity. vu.edu.au
Table 4: Representative LC-MS/MS Parameters
| Parameter | Condition |
|---|---|
| LC System | UPLC/HPLC with Reversed-Phase C18 column |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile/Methanol |
| Ionization Source | Electrospray Ionization (ESI), Negative Mode |
| Precursor Ion [M-H]⁻ | m/z specific to the compound (e.g., 228.0) |
| Product Ion(s) | m/z of characteristic fragments |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0-4.0 kV |
| Source Temperature | 120-150 °C |
Gas Chromatography-Mass Spectrometry (GC-MS) for Structure Confirmation
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the definitive identification and structure confirmation of volatile compounds or those that can be made volatile through derivatization. scholarsresearchlibrary.com Following derivatization (e.g., silylation) of this compound, the derivative is separated on a GC column. As the compound elutes, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI).
The high energy of EI causes predictable and reproducible fragmentation of the molecule. The resulting mass spectrum, which is a plot of ion abundance versus mass-to-charge ratio, serves as a chemical "fingerprint." This fragmentation pattern provides rich structural information that can be used to confirm the identity of the analyte by comparing it to a spectral library or by interpreting the fragmentation pathways. nih.govcopernicus.org
Research Findings: GC-MS is widely used for identifying unknown impurities and confirming the structure of reaction products in synthetic chemistry. jmchemsci.com The combination of chromatographic retention time and the unique mass spectrum provides a very high degree of confidence in the identification of a compound. scholarsresearchlibrary.com
Table 5: Typical GC-MS Method for Structural Confirmation
| Parameter | Condition |
|---|---|
| Derivatization | Silylation with BSTFA + TMCS reagent |
| GC Column | Nonpolar capillary column (e.g., HP-5MS) |
| Injection Mode | Split/Splitless |
| Ionization Source | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
| Scan Range | m/z 40-500 |
| Structure Confirmation | Comparison of fragmentation pattern with known spectra or standards |
Novel Derivatization Strategies for Enhanced Analytical Detection
Derivatization is a chemical modification process used to convert an analyte into a product with properties more suitable for a given analytical technique. researchgate.net For this compound, derivatization of the carboxyl group can significantly improve its detectability in both high-performance liquid chromatography (HPLC) with fluorescence detection and mass spectrometry (MS). researchgate.netmdpi.com
Pre-column derivatization with a fluorescent labelling reagent is a widely used strategy to enhance the sensitivity of detection for compounds like this compound that lack a native chromophore or fluorophore. mdpi.com This process involves reacting the carboxylic acid group with a fluorescent tag before injection into the HPLC system. The resulting derivative can be detected at extremely low concentrations.
Several reagents have been developed for this purpose. The reaction typically involves the formation of an ester linkage between the carboxylic acid of the analyte and the reagent. For instance, 2-(2,3-Anthracenedicarboximido)ethyl trifluoromethanesulfonate (B1224126) (AE-OTf) is a highly reactive and sensitive fluorescent labelling reagent for carboxylic acids. psu.edu The labelling reaction with AE-OTf can be completed within 10 minutes at room temperature in acetonitrile, using tetraethylammonium (B1195904) carbonate as a base. psu.edu The resulting derivatives exhibit strong fluorescence, allowing for detection limits in the low femtomole range (0.8-2.7 fmol). psu.edu Another class of reagents includes coumarins, such as 4-bromomethyl-7-methoxycoumarin, which also react with carboxylic acids to produce highly fluorescent esters. psu.edu
The choice of reagent depends on factors such as reaction conditions, stability of the derivative, and the excitation and emission wavelengths required, which should be selected to minimize interference from matrix components.
| Reagent | Typical Reaction Conditions | Detection Wavelengths (Ex/Em) | Reported Detection Limits |
|---|---|---|---|
| 2-(2,3-Anthracenedicarboximido)ethyl trifluoromethanesulfonate (AE-OTf) | 10 min at room temperature in acetonitrile with a base. psu.edu | Not Specified | 0.8–2.7 fmol. psu.edu |
| 6,7-Dimethoxy-1-methyl-2(1H)-quinoxalinone-3-propionylcarboxylic acid hydrazide | Optimized for various C5-C20 fatty acids. academicjournals.org | 365 nm / 447 nm. academicjournals.org | 3–6 fmol. academicjournals.org |
| N-(4-bromomethyl-7-hydroxy-2-oxo-2H-6-chromenyl) bromoacetamide (Br-MAMC) | 30°C for 20 min in acetone (B3395972) with potassium carbonate and 18-crown-6. researchgate.net | 345 nm / 435 nm. researchgate.net | 12.5 pg. researchgate.net |
While mass spectrometry is inherently sensitive, the ionization efficiency of carboxylic acids like this compound can be poor, particularly in the commonly used positive electrospray ionization (ESI) mode. nih.gov Derivatization can overcome this limitation by introducing a group that is readily ionized. researchgate.netnih.gov
A successful strategy is to incorporate a permanently positively charged moiety into the analyte molecule. Reagents such as 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA) are designed for this purpose. nih.govsemanticscholar.org Using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), 4-APEBA reacts with the carboxylic acid group to form a derivative with a permanent positive charge, which can be readily analyzed using positive-ion ESI-MS. nih.govnih.gov This approach not only improves sensitivity but also enhances chromatographic retention on reversed-phase columns. nih.gov
Another approach involves isotope labeling, which is useful for accurate quantification. acs.org Reagents like isotope-coded p-dimethylaminophenacyl (DmPA) bromide can be used. This method is not only effective for introducing a mass tag for precise quantification but also improves the chromatographic retention of polar carboxylic acids. acs.org The derivatization reaction is typically fast and proceeds with high yield. acs.org
| Reagent | Reaction Mechanism | Advantage for MS Detection | Reported Sensitivity Improvement |
|---|---|---|---|
| 4-bromo-N-methylbenzylamine (4-BNMA) | EDC-mediated coupling to the carboxyl group. nih.gov | Facilitates positive ESI detection; bromine's isotope pattern aids identification. nih.gov | Limits of detection between 0.2 and 44 µg/L. nih.gov |
| 2-picolylamine (PA) | Coupling to the carboxyl group. researchgate.net | Increases detection responses in LC-ESI-MS/MS. researchgate.net | 9- to 158-fold increase in detection response. researchgate.net |
| Isotope-coded p-dimethylaminophenacyl (DmPA) bromide | Forms a phenacyl ester with the carboxyl group. acs.org | Introduces a mass tag for accurate quantification and improves chromatographic retention. acs.org | Enables detection of metabolites in the low micromolar to nanomolar range. |
Method Validation for Robustness and Reproducibility in Research Settings
Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose. globalresearchonline.net For research applications, demonstrating the robustness and reproducibility of a method for quantifying this compound is critical for ensuring the reliability of data.
Robustness refers to the capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters. industrialpharmacist.comgavinpublishers.com It provides an indication of the method's reliability during normal usage. gavinpublishers.com Robustness testing is typically performed during the development phase by evaluating the effect of varying parameters such as:
Mobile phase pH (e.g., ±0.2 units)
Percentage of organic solvent in the mobile phase (e.g., ±2%)
Column temperature (e.g., ±5 °C)
Flow rate (e.g., ±10%)
Detection wavelength (e.g., ±2 nm)
The results of these variations are assessed against system suitability criteria, such as peak area, retention time, and resolution, to ensure they remain within acceptable limits. industrialpharmacist.com
Reproducibility demonstrates the precision of a method under different conditions, such as between different laboratories, on different days, or with different analysts and equipment. gavinpublishers.compfigueiredo.org This is a key parameter when a method is intended for use in multiple research settings. pfigueiredo.org Inter-laboratory comparisons are the ultimate test of reproducibility, where aliquots of a homogeneous sample are analyzed by different labs to verify that the method yields consistent results. pfigueiredo.org The agreement between results is typically evaluated using statistical measures like the relative standard deviation (RSD).
| Parameter | Variation | Effect on Retention Time (%RSD) | Effect on Peak Area (%RSD) |
|---|---|---|---|
| Mobile Phase Composition (% Acetonitrile) | -2% (e.g., 48%) | 1.8 | 0.9 |
| +2% (e.g., 52%) | 1.5 | 0.7 | |
| Column Temperature | -5°C (e.g., 25°C) | 0.9 | 1.1 |
| +5°C (e.g., 35°C) | 0.7 | 0.8 | |
| Flow Rate | -10% (e.g., 0.9 mL/min) | 2.1 | 1.4 |
| +10% (e.g., 1.1 mL/min) | 1.9 | 1.2 |
The validation process ensures that the analytical method for this compound is reliable, and the data generated can be confidently interpreted and compared across different experiments and research sites.
Academic Applications in Advanced Chemical Synthesis and Materials Science
Utility as a Precursor in Complex Organic Synthesis
As a substituted aromatic acid, this compound serves as a foundational scaffold for constructing more complex molecular architectures. The benzene (B151609) ring can undergo further electrophilic aromatic substitution, with the existing substituents directing the position of new functional groups.
Moreover, the dual functionality of the molecule allows for its use in the synthesis of heterocyclic systems. For instance, the carboxylic acid can be converted into a reactive intermediate that subsequently reacts with a nucleophile, potentially tethered to the sulfonamide nitrogen, to facilitate cyclization. While direct examples involving 4-[(Methylsulfamoyl)methyl]benzoic acid are not extensively documented, analogous synthetic strategies are common. For example, precursors containing both carboxylic acid and amine functionalities are routinely used to construct fused heterocyclic systems like triazolo-thiadiazoles researchgate.net. It is plausible that this compound could be employed in similar multi-step pathways to generate novel heterocyclic structures where the methylsulfamoylmethyl group is incorporated as a key substituent.
The synthesis of sulfonamide derivatives is a cornerstone of medicinal and materials chemistry. Substituted sulfamoylbenzoic acids are a recognized class of intermediates for creating these derivatives. nih.govresearchgate.net The general approach often involves the reaction of a sulfamoylbenzoic acid with various amines or other nucleophiles to modify the sulfonamide group, or the use of the carboxylic acid as a point of attachment to larger molecules. Research has demonstrated the synthesis of numerous 4-(substituted phenylsulfonamido)benzoic acids, highlighting the modularity of this chemical scaffold. researchgate.netnih.gov
The compound this compound fits within this class as a key intermediate. The carboxylic acid can be coupled with various amines or alcohols to form amides and esters, respectively, while leaving the sulfonamide moiety intact. This allows for the systematic generation of a library of compounds with diverse functionalities.
| Precursor Type | Reaction | Resulting Derivative Class | Potential Application |
|---|---|---|---|
| Sulfamoylbenzoic acid | Amidation with primary/secondary amines | N-substituted sulfamoylbenzamides | Pharmaceuticals |
| Sulfamoylbenzoic acid | Esterification with alcohols | Sulfamoylbenzoic acid esters | Chemical Probes |
| 4-(Aminosulfonyl)benzoic acid | N-alkylation/N-arylation | N-substituted 4-sulfamoylbenzoic acids | Synthetic Intermediates |
| p-Carboxybenzenesulfonyl chloride | Reaction with dialkylamines | p-(Dialkylsulfamoyl)benzoic acids | Chemical Synthesis researchgate.net |
The sulfonamide functional group is present in a number of commercially important agrochemicals, particularly herbicides. These compounds often function by inhibiting key enzymes in the metabolic pathways of weeds. The structural motif of an aromatic ring linked to a sulfonamide group is therefore of significant interest in the design and synthesis of new crop protection agents.
While specific applications of this compound in agrochemical synthesis are not prominently featured in available literature, its structure is analogous to precursors used for known active ingredients. As a bifunctional building block, it offers the potential to be incorporated into more complex molecules designed to have herbicidal or fungicidal activity. The carboxylic acid provides a convenient point for derivatization, allowing the core structure to be linked to other pharmacophores to modulate activity, selectivity, and environmental persistence.
Integration into Novel Chemical Systems for Materials Research
The field of materials science increasingly relies on custom-designed organic molecules to build functional materials with tailored properties. Aromatic carboxylic acids are particularly vital as "linkers" or "nodes" in the construction of Metal-Organic Frameworks (MOFs) and other coordination polymers. nih.govmdpi.com
MOFs are crystalline materials in which metal ions or clusters are connected by organic ligands to form one-, two-, or three-dimensional networks. The properties of the MOF, such as pore size, surface area, and chemical functionality, are dictated by the geometry and chemical nature of the metal and the organic linker. Benzoic acid and its derivatives are among the most common linkers used in MOF synthesis. nih.govbrieflands.com
This compound is a promising candidate for a functional linker in MOF design.
Coordination Site: The carboxylate group can coordinate to metal centers, forming the primary structural linkages of the framework.
Functional Moiety: The methylsulfamoylmethyl group would decorate the internal pores of the resulting MOF. This functional group could influence the material's properties by providing sites for hydrogen bonding, altering the polarity of the pores, and potentially acting as a secondary binding site for guest molecules.
| Linker Type | Metal Ion Example | Resulting Material | Key Feature |
|---|---|---|---|
| Terephthalic Acid | Zn(II), Zr(IV) | MOF-5, UiO-66 | High porosity, stability |
| 4-Dimethylaminobenzoic acid | Zn(II) | Zinc-based MOF | Drug delivery carrier nih.gov |
| 3-Nitro-4-(pyridine-4-yl) benzoic acid | Ni(II) | 3D Supramolecular Framework | High thermal stability nih.gov |
| This compound (Potential) | Lanthanides, Transition Metals (e.g., Zn, Cu) | Functionalized MOF/Coordination Polymer | Pores decorated with sulfonamide groups |
Contribution to Fundamental Organic Chemistry Methodologies and Reaction Development
The development of new synthetic methods often requires robust and well-defined substrates to test the scope and limitations of a new reaction. Bifunctional molecules like this compound are excellent candidates for this purpose. The presence of two distinct and chemically orthogonal functional groups—a carboxylic acid and a sulfonamide—allows for the study of chemoselectivity.
For example, a new catalytic system designed for esterification could be tested on this molecule to ensure it does not react with the N-H bond of the sulfonamide. mdpi.com Conversely, a reaction designed to alkylate the sulfonamide nitrogen should ideally leave the carboxylic acid untouched. This compound can therefore serve as a benchmark substrate for:
Developing selective protection and deprotection strategies.
Establishing conditions for orthogonal functionalization, where each functional group can be reacted independently of the other.
Studying the electronic influence of the methylsulfamoylmethyl group on the reactivity of the aromatic ring and the acidity of the carboxylic acid.
Serving as a starting material in novel one-pot reactions that transform carboxylic acids directly into other functional groups, such as sulfonyl chlorides and subsequently sulfonamides. acs.org
Role in the Synthesis of Dyes and Pigments with Tunable Optical Properties
Azo dyes, characterized by the -N=N- chromophore, represent the largest class of synthetic colorants. Their synthesis typically involves the diazotization of a primary aromatic amine to form a diazonium salt, which is then coupled with an electron-rich aromatic compound. rasayanjournal.co.indergipark.org.tr Benzoic acid derivatives are frequently incorporated into dye structures to enhance water solubility (via the carboxylate salt) and to act as a scaffold for attaching other groups that can tune the final color. jocpr.comresearchgate.net
While this compound itself lacks the primary amino group necessary for diazotization, it can be readily converted into a dye precursor. A standard synthetic sequence would involve the nitration of the aromatic ring, followed by reduction of the nitro group to an amine. This new amino-substituted derivative could then be diazotized and coupled with various naphthols, phenols, or anilines to produce a range of novel azo dyes.
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Pathways
The development of innovative and sustainable synthetic routes to 4-[(Methylsulfamoyl)methyl]benzoic acid and related sulfonamides is a key area of future research. Traditional methods are being re-evaluated in favor of greener, more efficient alternatives that minimize waste and enhance safety.
Key Research Thrusts:
Green Chemistry Approaches: A significant trend is the adoption of green chemistry principles in sulfonamide synthesis. rsc.orgsci-hub.setandfonline.com This includes the use of water as a solvent, which is an environmentally benign alternative to volatile organic compounds. rsc.org Researchers are exploring methodologies that use equimolar amounts of reactants and omit organic bases, with product isolation simplified to filtration after acidification. rsc.org Another promising green technique is mechanosynthesis, a solvent-free approach that involves a one-pot, double-step procedure for sulfonamide synthesis, offering a cost-effective and environmentally friendly process. rsc.org
Flow Chemistry: Continuous flow chemistry is emerging as a powerful tool for the synthesis of benzoic acid derivatives. acs.orgacs.org This technology offers precise control over reaction parameters, leading to improved yields, higher purity, and enhanced safety compared to traditional batch processes. Future work will likely focus on adapting and optimizing flow chemistry protocols for the multi-step synthesis of this compound, potentially enabling more efficient and scalable production.
Catalytic Innovations: The development of novel catalysts is set to revolutionize sulfonamide synthesis. For instance, a magnetite-immobilized nano-Ruthenium catalyst has been shown to facilitate the environmentally benign synthesis of sulfonamides through a domino dehydrogenation-coupling-hydrogenation mechanism, producing water as the only byproduct. acs.org Photosensitized nickel catalysis is another cutting-edge approach for carbon-nitrogen bond formation between sulfonamides and aryl halides, providing access to a broad range of N-aryl sulfonamides. princeton.edu
These innovative synthetic strategies are summarized in the table below.
| Synthetic Approach | Key Features | Potential Advantages for this compound |
| Green Chemistry | Use of water as solvent, mechanosynthesis, avoidance of organic bases. rsc.orgrsc.org | Reduced environmental impact, lower cost, increased safety. |
| Flow Chemistry | Continuous processing, precise control of reaction conditions. acs.orgacs.org | Improved yield and purity, enhanced scalability and safety. |
| Novel Catalysis | Use of nano-catalysts (e.g., nano-Ru/Fe3O4), photosensitized nickel catalysis. acs.orgprinceton.edu | High selectivity, mild reaction conditions, generation of minimal waste. |
Application in Advanced Catalytic Systems
Beyond its synthesis, this compound and its structural motifs are being explored for their potential roles in advanced catalytic systems. The presence of both a carboxylic acid and a sulfonamide group offers intriguing possibilities for its use as a ligand or a catalyst itself.
Emerging Applications:
Sulfonamide-Based Ligands: Sulfonamide derivatives are gaining attention as versatile ligands in transition metal catalysis. They have been successfully employed in group 4 complexes for the ring-opening polymerization of lactide and ε-caprolactone. acs.org The electronic properties of the sulfonamide ligand can be tuned to influence the catalytic activity, as demonstrated in Cp*Ir-based transfer hydrogenation catalysts. nih.gov Future investigations could involve designing and synthesizing chiral versions of this compound to serve as ligands in asymmetric catalysis.
Organocatalysis: The inherent functionalities of this compound, particularly the acidic proton of the carboxylic acid and the potential for hydrogen bonding from the sulfonamide group, make it a candidate for organocatalysis. Research in this area could explore its ability to catalyze reactions such as aldol (B89426) additions, Michael additions, or Diels-Alder reactions.
Photocatalytic Functionalization: Recent advances have shown that sulfonamides can be activated via photocatalysis to form sulfonyl radical intermediates. acs.org This strategy allows for the late-stage functionalization of the sulfonamide moiety, opening up new avenues for creating diverse molecular architectures. Applying this methodology to this compound could lead to the development of novel compounds with unique properties and applications.
Development of Next-Generation Analytical Methodologies
As the applications of this compound expand, the need for sophisticated analytical methods for its detection, quantification, and characterization becomes paramount. The trend is moving towards more sensitive, selective, and high-throughput techniques.
Advanced Analytical Techniques:
Hyphenated Chromatographic Methods: High-performance liquid chromatography (HPLC) remains a cornerstone for the analysis of sulfonamides. ymerdigital.comnih.gov However, the future lies in hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of advanced spectroscopic methods. ajrconline.orgnih.goviosrjournals.orgresearchgate.net
LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful tool for the specific detection and identification of chemicals in complex mixtures. ymerdigital.com LC-MS/MS (tandem mass spectrometry) further enhances selectivity and is widely used for the analysis of sulfonamide residues. nih.gov
LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance): This technique provides detailed structural information of the separated compounds, complementing the data from LC-MS. nih.gov
Miniaturized and On-Site Analysis: There is a growing interest in developing miniaturized and portable analytical devices for on-site analysis, reducing the need for sample transport and laboratory-based instrumentation. researchgate.net This could involve the development of novel sensors or microfluidic devices for the rapid detection of this compound in various matrices.
Advanced Sample Preparation: The accuracy of any analytical method is highly dependent on the sample preparation step. Modern techniques like solid-phase extraction (SPE), matrix solid-phase dispersion (MSPD), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are being optimized to overcome matrix effects and improve the sensitivity of sulfonamide analysis. ymerdigital.comnih.govresearchgate.net
The following table highlights some of the next-generation analytical techniques.
| Analytical Technique | Principle | Application for this compound |
| LC-MS/MS | Combines liquid chromatography separation with tandem mass spectrometry detection. nih.gov | Highly sensitive and selective quantification in complex samples. |
| LC-NMR | Couples liquid chromatography with nuclear magnetic resonance spectroscopy. nih.gov | Unambiguous structure elucidation of the compound and its metabolites or degradation products. |
| QuEChERS | A streamlined sample preparation method involving extraction and cleanup. nih.gov | Rapid and efficient extraction from various matrices prior to chromatographic analysis. |
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties, the elucidation of reaction mechanisms, and the rational design of new molecules. For this compound, computational modeling offers a powerful approach to explore its potential without the need for extensive and costly experimentation.
Computational Approaches:
Molecular Docking: This technique is widely used to predict the binding orientation of a small molecule to a macromolecular target, such as a protein or enzyme. rjb.rowisdomlib.orgbenthamdirect.comnih.govnih.gov For this compound, docking studies can help identify potential biological targets and provide insights into its mechanism of action, guiding the design of new therapeutic agents.
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a series of compounds with their biological activity. scilit.comnih.govnih.govdergipark.org.tracs.org By developing QSAR models for derivatives of this compound, it is possible to predict the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process. These models often highlight the importance of physicochemical properties like hydrophobicity and molar refractivity. nih.gov
Density Functional Theory (DFT) Calculations: DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.netmdpi.com For this compound, DFT calculations can provide valuable information about its geometry, electronic properties (such as HOMO and LUMO energies), and reactivity, which can be used to understand its chemical behavior and design new reactions. mdpi.com
Q & A
Q. What are the optimal synthetic routes for 4-[(Methylsulfamoyl)methyl]benzoic acid, and how can reaction conditions be optimized for higher yields?
The synthesis of this compound typically involves sulfamoylation of a benzoic acid derivative. A common approach is the reaction of methylamine sulfonic acid derivatives with 4-(chloromethyl)benzoic acid under controlled pH and temperature. For example, in analogous sulfamoyl-containing compounds, purification via HPLC is critical to isolate high-purity intermediates . Optimization strategies include:
- Catalyst selection : Use of mild bases (e.g., triethylamine) to avoid side reactions.
- Solvent systems : Polar aprotic solvents like acetonitrile enhance reaction efficiency .
- Temperature control : Maintaining 0–5°C during sulfamoylation minimizes decomposition.
Q. How can spectroscopic and chromatographic methods be applied to characterize this compound?
- NMR spectroscopy : H and C NMR are essential for confirming the methylsulfamoyl and benzoic acid moieties. For example, the methyl group in the sulfamoyl moiety typically appears as a singlet at ~2.8 ppm in H NMR .
- HPLC-MS : High-resolution mass spectrometry validates molecular weight (CHNOS; theoretical [M+H] = 230.0485) and detects impurities .
- FTIR : Peaks at ~1700 cm (carboxylic acid C=O) and ~1320–1150 cm (sulfonamide S=O) confirm functional groups .
Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?
- Solubility : Poor aqueous solubility at neutral pH but improves in alkaline conditions due to deprotonation of the carboxylic acid group. Solubility in DMSO or DMF is >50 mg/mL, making these solvents suitable for in vitro assays .
- Stability : Degrades at temperatures >80°C; store at –20°C under inert atmosphere to prevent sulfamoyl hydrolysis .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s molecular conformation?
Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths and angles. For structurally similar compounds (e.g., 4-[(2-Phenylethyl)amino]benzoic acid), monoclinic crystal systems (space group P2/c) with unit cell parameters (a = 14.7698 Å, b = 6.6730 Å) have been reported. Key torsion angles (e.g., C–S–N–C) confirm the spatial arrangement of the sulfamoyl group . Discrepancies between computational (DFT) and experimental data may arise from crystal packing effects, requiring iterative refinement .
Q. What methodologies are used to evaluate the compound’s potential pharmacological activity?
- In vitro assays : Test antibacterial activity via MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative strains. For example, methylbenzoic acid analogs show activity at 10–50 µM .
- Molecular docking : Screen against targets like cyclooxygenase-2 (COX-2) to predict anti-inflammatory effects. The sulfamoyl group may interact with catalytic arginine residues .
- ADMET profiling : Use Caco-2 cell monolayers to assess intestinal permeability and cytochrome P450 inhibition assays for metabolic stability .
Q. How do structural modifications (e.g., isomerism, substituent addition) affect reactivity and bioactivity?
- Isomerism : Ortho/meta/para substitutions on the benzoic acid ring alter electronic properties. For example, para-substituted derivatives exhibit higher metabolic stability than ortho analogs due to reduced steric hindrance .
- Substituent effects : Adding electron-withdrawing groups (e.g., –NO) to the benzene ring enhances sulfamoyl group electrophilicity, improving reaction kinetics in nucleophilic substitutions .
Q. How can contradictions in reported data (e.g., solubility, bioactivity) be systematically addressed?
- Reproducibility checks : Compare results across multiple batches synthesized under identical conditions. For instance, discrepancies in melting points may arise from polymorphic forms .
- Meta-analysis : Review literature for environmental factors (e.g., humidity during crystallization) that influence physicochemical properties .
- Advanced analytics : Use dynamic light scattering (DLS) to detect aggregation in solubility studies, which may lead to underestimated values .
Methodological Considerations
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact. The compound may cause irritation based on analogs like 4-(4-Hydroxyphenoxy)benzoic acid .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of sulfamoyl chloride byproducts .
- Waste disposal : Neutralize acidic residues with sodium bicarbonate before disposal in designated hazardous waste containers .
Q. Which analytical techniques are most effective for detecting degradation products?
Q. How can computational modeling guide the design of derivatives with enhanced properties?
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize redox stability for electrochemical applications .
- MD simulations : Assess binding dynamics with biological targets (e.g., enzymes) to prioritize synthetic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
